(3,3-Difluoro-1,5,5-trimethylcyclohexyl)methanamine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3,3-Difluoro-1,5,5-trimethylcyclohexyl)methanamine hydrochloride is a fluorinated building block used in various chemical syntheses. It has a molecular formula of C10H20ClF2N and a molecular weight of 227.72 g/mol . This compound is known for its high purity and versatility in research applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3,3-Difluoro-1,5,5-trimethylcyclohexyl)methanamine hydrochloride typically involves the reaction of 3,3-difluoro-1,5,5-trimethylcyclohexylamine with hydrochloric acid. The reaction is carried out under controlled conditions to ensure high yield and purity .
Industrial Production Methods
Industrial production methods for this compound are designed to be efficient and scalable. The process involves the use of high-purity reagents and advanced purification techniques to achieve the desired product quality. The reaction conditions are optimized to minimize by-products and maximize yield .
Analyse Chemischer Reaktionen
Types of Reactions
(3,3-Difluoro-1,5,5-trimethylcyclohexyl)methanamine hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines and other reduced products.
Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled temperatures and pressures to ensure optimal results .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield oxides, while reduction reactions may produce amines .
Wissenschaftliche Forschungsanwendungen
(3,3-Difluoro-1,5,5-trimethylcyclohexyl)methanamine hydrochloride is used in various scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex fluorinated compounds.
Biology: The compound is used in the study of biological systems and the development of fluorinated biomolecules.
Medicine: It is explored for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: The compound is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of (3,3-Difluoro-1,5,5-trimethylcyclohexyl)methanamine hydrochloride involves its interaction with molecular targets and pathways. The compound’s fluorine atoms play a crucial role in its reactivity and interactions with other molecules. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (3,3-Difluoro-1,5,5-trimethylcyclohexyl)methanamine
- (3,3-Difluoro-1,5,5-trimethylcyclohexyl)methanol
- (3,3-Difluoro-1,5,5-trimethylcyclohexyl)methyl chloride
Uniqueness
(3,3-Difluoro-1,5,5-trimethylcyclohexyl)methanamine hydrochloride is unique due to its specific fluorination pattern and the presence of the hydrochloride group. This makes it particularly useful in applications requiring high reactivity and stability .
Eigenschaften
Molekularformel |
C10H20ClF2N |
---|---|
Molekulargewicht |
227.72 g/mol |
IUPAC-Name |
(3,3-difluoro-1,5,5-trimethylcyclohexyl)methanamine;hydrochloride |
InChI |
InChI=1S/C10H19F2N.ClH/c1-8(2)4-9(3,7-13)6-10(11,12)5-8;/h4-7,13H2,1-3H3;1H |
InChI-Schlüssel |
KHXAXMODHBZQJC-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CC(CC(C1)(F)F)(C)CN)C.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.